molecular formula C7H4ClF3 B146439 3-Chlorobenzotrifluoride CAS No. 98-15-7

3-Chlorobenzotrifluoride

Cat. No. B146439
CAS RN: 98-15-7
M. Wt: 180.55 g/mol
InChI Key: YTCGOUNVIAWCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorobenzotrifluoride is a compound that is structurally related to benzotrifluoride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This substitution significantly alters the chemical and physical properties of the molecule, making it a subject of interest in various chemical reactions and applications.

Synthesis Analysis

The synthesis of related fluorine-containing compounds has been explored in several studies. For instance, tetrafluoridochlorates(III) were synthesized from solvolysis reactions of alkali metal fluorides in liquid chlorine trifluoride, demonstrating the reactivity of chlorine trifluoride with other fluorine sources . Additionally, 3-chlorobenzo[b]thiophene-2-carbonyl chloride was synthesized from cinnamic acid and thionyl chloride, showcasing a method to incorporate the chloro and carbonyl functional groups onto a thiophene ring .

Molecular Structure Analysis

The molecular structure of chlorine trifluoride has been determined using microwave spectroscopy, revealing a distorted "T" structure with a planar geometry and a C2v axis. The molecule has one short and two long Cl-F bonds, with the angle between the different Cl-F bonds being 87°29' . This structural information is crucial for understanding the reactivity and properties of chlorine trifluoride and its derivatives.

Chemical Reactions Analysis

Various chemical reactions involving chlorobenzotrifluoride derivatives have been studied. For example, reactions of 3,5-dinitro-2-chlorobenzotrifluoride with sulfur and nitrogen-containing nucleophiles have been explored, leading to the formation of substituted benzothiazo-N-oxide and other heterocyclic compounds . Similarly, reactions of 3-nitro-4-chlorobenzotrifluoride with five-membered heterocycles have been investigated, resulting in the synthesis of S-linked and N-substituted heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorine trifluoride have been reviewed, particularly in the context of its use in the semiconductor industry as an alternative to potent greenhouse gases. Chlorine trifluoride is highly reactive and poses significant environmental and health risks, as evidenced by an accident that resulted in a large release of the material and chemical burns to workers . The compound's reactivity also makes it a valuable cleaning gas in semiconductor manufacturing, replacing perfluorocompounds due to their global warming potential.

Scientific Research Applications

Environmental Implications and Health Risks 3-Chlorobenzotrifluoride, due to its volatile nature, has been studied for its environmental implications and health risks. Chlorine trifluoride, a related compound, has been used as an in situ cleaning gas in the semiconductor industry, replacing perfluorocompounds due to their high global warming potential. However, it poses significant toxicity, reactivity, and health hazards (Tsai, 2011). Another study focused on the detection of benzotrifluoride derivatives, including chlorobenzotrifluoride, in groundwater, highlighting the environmental contamination from industrial activities (Lava et al., 2013).

Industrial and Commercial Applications The reactive and oxidizing properties of chlorine trifluoride, chemically related to 3-chlorobenzotrifluoride, have been harnessed in diverse applications such as military weapons, rocket fuel oxidants, and electronics manufacturing equipment cleaning. Its interaction with different materials and the resulting hazards have been extensively studied, shaping handling and usage recommendations (VanOmmeren, 2009).

Atmospheric and Combustion Chemistry Research Research on the reaction kinetics of substituted aromatic compounds, including 4-chlorobenzotrifluoride, has implications for atmospheric and combustion chemistry. These studies inform about the impact of such compounds on air quality and their behavior in various temperature ranges (Chattopadhyay et al., 2022).

Microwave Absorption and Dielectric Studies Studies on substituted benzotrifluorides, including chlorobenzotrifluoride, in the context of microwave absorption reveal intricate details about their dielectric properties and molecular relaxation mechanisms. These findings have implications for their use in materials science and engineering (Rewar & Bhatnagar, 2003).

Catalysis and Chemical Synthesis Research has also delved into the role of nitrogen trifluoride, a compound related to 3-chlorobenzotrifluoride, in catalysis and chemical synthesis. Its utility in high-temperature vapor phase hydrofluorination reactions and as an oxidative co-reagent offers insights into more efficient and eco-friendly chemical processes (Belter et al., 2006).

Safety And Hazards

3-Chlorobenzotrifluoride is highly flammable . It may cause an allergic skin reaction . It is toxic by inhalation and may be fatal if inhaled, ingested, or absorbed through the skin . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

While specific future directions for 3-Chlorobenzotrifluoride are not mentioned in the search results, it continues to be a subject of research and its applications in various fields like organic synthesis, pharmaceuticals, agrochemicals, and dyestuff are expected to evolve .

properties

IUPAC Name

1-chloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCGOUNVIAWCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Record name M-CHLOROBENZOTRIFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4024773
Record name 3-Chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-chlorobenzotrifluoride appears as a water-white liquid with an odor like moth balls. Insoluble in water and denser than water. Toxic by inhalation. Liquid contact may irritate skin and eyes.
Record name M-CHLOROBENZOTRIFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

117 °F (NFPA, 2010)
Record name M-CHLOROBENZOTRIFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

3-Chlorobenzotrifluoride

CAS RN

98-15-7
Record name M-CHLOROBENZOTRIFLUORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2878
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Chlorobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzotrifluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzotrifluoride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-chloro-3-(trifluoromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4024773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-α,α,α-trifluorotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.403
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Chlorobenzotrifluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS44Q3D3NR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzotrifluoride
Reactant of Route 2
3-Chlorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzotrifluoride
Reactant of Route 4
3-Chlorobenzotrifluoride
Reactant of Route 5
3-Chlorobenzotrifluoride
Reactant of Route 6
3-Chlorobenzotrifluoride

Citations

For This Compound
75
Citations
WB Whalley - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
The diazotisation of 3-nitro-5-aminobenzotrifluoride (I; R= NO,, R'= NH,)(Finger and Reed, J. Amer. Chew. SOC., 1944, 66, 1972) readily gave rise to 3-nitro-5-hydroxybenzotri, fluoride (I…
Number of citations: 13 pubs.rsc.org
JJ Maul, PJ Ostrowski, GA Ublacker, B Linclau… - Modern Solvents in …, 1999 - Springer
Benzotrifluoride (BTF, trifluoromethylbenzene, α,α,α-trifluorotoluene, C 6 H 5 CF 3 ) and related compounds are introduced as new solvents for traditional organic synthesis and for …
Number of citations: 103 link.springer.com
J LeviáKnippel - Chemical Science, 2014 - pubs.rsc.org
… c Yield based on 19 F NMR using 3-chlorobenzotrifluoride as an internal standard. … Final yields were determined either by 19 F NMR spectroscopy using 3-chlorobenzotrifluoride as an …
Number of citations: 131 pubs.rsc.org
S Bloom, JL Knippel, MG Holl, R Barber, T Lectka - Tetrahedron Letters, 2014 - Elsevier
… Yields were determined by 19 F NMR using 3-chlorobenzotrifluoride as an internal standard. … Yield based on 19 F NMR using 3-chlorobenzotrifluoride as an internal standard. …
Number of citations: 28 www.sciencedirect.com
S Bloom, CR Pitts, DC Miller, N Haselton… - Angewandte Chemie …, 2012 - Wiley Online Library
… [a] All reactions were performed at reflux for 2 h and yields were determined by 19 F NMR spectroscopy using 3-chlorobenzotrifluoride as an internal standard and isolation of the …
Number of citations: 250 onlinelibrary.wiley.com
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
… First of all, no counterpart of the optional site selectivity discovered with 3-chlorobenzotrifluoride (deprotonation either at the 2- or at the 4-position) has been found. Moreover, 2,6-…
N Stojanovska, T Kelly, M Tahtouh… - … in Mass Spectrometry, 2014 - Wiley Online Library
… In the synthesis of TFMPP 1, 0.020 mole of piperazine hexahydrate and 0.010 mole of 3-chlorobenzotrifluoride were heated under reflux at 135C. TFMPP 1.base yielded 1.12 g (49%). …
HE Katz, W Li, AJ Lovinger, VR Raju… - MRS Online …, 1999 - cambridge.org
Films of end-substituted dihexyl-α-sexithiophene and –quinquethiophene were cast from solutions in aromatic solvents onto SiO2 and polyimide dielectrics at moderately elevated …
Number of citations: 1 www.cambridge.org
M Schlosser - European Journal of Organic Chemistry, 2001 - Wiley Online Library
… The O-methoxymethoxy-protected 3-(trifluoromethyl)phenol (17; OR = OCH 2 OCH 3 ),18 1,3-bis(trifluoromethyl)benzene,27 3fluorobenzotrifluoride,27 3-chlorobenzotrifluoride,30 and 2,…
S Bloom, M McCann, T Lectka - Organic letters, 2014 - ACS Publications
… b Yield determined by 19 F NMR using 3-chlorobenzotrifluoride as an internal standard. … b Yield determined by 19 F NMR using 3-chlorobenzotrifluoride as an internal standard. …
Number of citations: 116 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.